2-Fluoro-3-(trifluoromethoxy)phenacyl bromide

Description

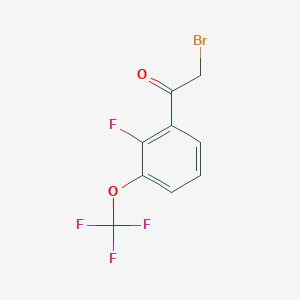

2-Fluoro-3-(trifluoromethoxy)phenacyl bromide (CAS: N/A; see ) is a fluorinated aromatic bromoketone derivative. Its molecular formula is C₉H₅BrF₄O, with a bromine atom at the phenacyl position, a fluorine substituent at the ortho (2-) position, and a trifluoromethoxy (-OCF₃) group at the meta (3-) position of the benzene ring. This compound is primarily utilized in organic synthesis, particularly in photocatalysis and cross-coupling reactions, due to the electron-withdrawing effects of its substituents, which enhance reactivity in dehalogenation and alkylation processes .

Properties

IUPAC Name |

2-bromo-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c10-4-6(15)5-2-1-3-7(8(5)11)16-9(12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCAZEUWQWAEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-3-(trifluoromethoxy)phenacyl bromide is the respiratory system. This compound may cause damage to the mucous membranes and upper respiratory tract.

Mode of Action

The phenacyl group in This compound can act as an acylating agent. It reacts with nucleophiles like alcohols or amines to form esters or amides, respectively.

Result of Action

The molecular and cellular effects of This compound are primarily related to its potential for tissue damage. It can cause symptoms such as cough, shortness of breath, headache, and nausea.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . For instance, it is heavier than air and may accumulate in confined spaces, particularly at or below ground level. Therefore, it is crucial to ensure proper ventilation when handling this compound.

Biological Activity

2-Fluoro-3-(trifluoromethoxy)phenacyl bromide is a synthetic organic compound notable for its unique chemical structure, which includes a fluorine atom and a trifluoromethoxy group attached to a phenacyl moiety. This compound has garnered interest in various fields, particularly in pharmaceuticals due to its potential biological activities, including its role as a cysteine-alkylating agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

- Molecular Formula: C9H5BrF4O2

- Molecular Weight: Approximately 285.033 g/mol

The presence of the bromide group allows for nucleophilic substitution reactions, while the trifluoromethoxy group may participate in electrophilic aromatic substitution reactions. These properties are essential for synthesizing derivatives with enhanced biological or chemical properties.

This compound primarily acts by modifying cysteine residues in proteins through alkylation. This modification can affect protein function and interactions, making it a valuable tool in proteomic studies. The reactivity of this compound is attributed to:

- Cysteine Alkylation: Covalent attachment to the thiol group of cysteine residues.

- Nucleophilic Substitution: The bromide group facilitates reactions with various nucleophiles.

- Electrophilic Aromatic Substitution: The trifluoromethoxy group enhances reactivity towards electrophiles.

Antimicrobial Properties

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For example, studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria:

| Compound Name | MIC against S. aureus (µM) | MIC against E. coli (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Ceftriaxone | 0.1 | 4 |

The exact MIC values for this compound remain to be determined in specific studies but are expected to be competitive based on structural similarities with known active compounds .

Case Studies

- Proteomic Studies : In proteomic research, this compound has been utilized to study the modification of cysteine residues, aiding in the understanding of protein interactions and functions.

- Antibacterial Activity : A recent study evaluated various derivatives against multi-drug resistant strains of bacteria, highlighting the potential of fluorinated compounds like this compound in developing new antibacterial agents .

Applications

The compound's ability to modify proteins makes it useful in several applications:

- Drug Development : As a precursor in synthesizing compounds with enhanced biological activity.

- Biochemical Research : Used as a tool for studying enzyme mechanisms and protein interactions.

- Material Science : Potential applications due to its unique chemical structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The reactivity and applications of phenacyl bromides are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Phenacyl Bromide Derivatives

*Calculated based on atomic masses.

Key Observations:

- Substituent Position Effects :

- The 2-fluoro group in the target compound enhances electron withdrawal, stabilizing intermediates in photoredox reactions compared to para-substituted analogs like 4-(trifluoromethoxy)phenacyl bromide .

- Trifluoromethoxy (-OCF₃) at the 3-position provides steric hindrance and polarizability, influencing reaction kinetics in Ullmann etherification compared to trifluoromethyl (-CF₃) analogs .

Physicochemical Properties

Fluorinated groups significantly alter melting points, boiling points, and solubility:

Table 2: Physicochemical Properties

*Estimated based on analog data.

- Thermal Stability : Trifluoromethoxy derivatives exhibit higher thermal stability than benzyl bromides due to reduced electron density at the reactive site .

Photocatalytic Dehalogenation:

- The target compound undergoes efficient debromination using metal-organic frameworks (MOFs) like NH₂-MIL-125(Ti) under simulated sunlight, yielding phenacyl radicals for C–C bond formation .

- Comparatively, 4-(trifluoromethoxy)phenacyl bromide shows slower reaction rates due to para-substituent geometry, reducing MOF active site accessibility .

Ullmann Etherification:

- This compound achieves >80% yield in Cu(II)-catalyzed etherification, outperforming 2-fluoro-6-(trifluoromethyl)benzyl bromide (65% yield) due to better leaving-group ability of the phenacyl bromide moiety .

Table 3: Hazard Comparison

Preparation Methods

Traditional Fluorination and Trifluoromethoxylation

- Chlorine-Fluorine Exchange: Early methods involved chlorine-fluorine exchange on aryl chlorides to form aryl trifluoromethyl ethers, but these are limited in scope and harsh in conditions.

- Desulfurization-Fluorination: Modified desulfurization-fluorination methods using reagents like XtalFluor-E enable the synthesis of aryl trifluoromethyl ethers under milder conditions. This approach can be adapted for trifluoromethoxylation of aromatic substrates.

- Electrophilic Trifluoromethoxylation: Using Umemoto or Togni reagents allows the introduction of the –OCF3 group via electrophilic substitution on aromatic hydroxyl precursors.

These methods are summarized in a comprehensive review by Sorochinsky et al., highlighting their synthetic generality and limitations for trifluoromethoxy-containing compounds.

Specific Preparation of 2-Fluoro-3-(trifluoromethoxy)phenacyl Bromide

Synthetic Route Overview

- The synthesis typically begins with a 2-fluoro-3-(trifluoromethoxy)acetophenone precursor.

- This precursor undergoes α-bromination at the phenacyl position to yield the target phenacyl bromide.

- Bromination reagents commonly include bromine or N-bromosuccinimide (NBS), with reaction conditions carefully controlled to prevent overbromination or decomposition.

Bromination Process Details

- Bromination is performed in organic solvents such as dichloromethane or acetonitrile, often at low temperatures (-78 °C to +15 °C) to control the reaction rate and selectivity.

- Side reactions can lead to the formation of dibromo derivatives, which complicate purification.

- The bromination equilibrium involves starting material, monobromo product, and dibromo by-products.

Purification Challenges and Solutions

- The phenacyl bromide is thermally sensitive and decomposes above 100 °C, releasing starting acetophenone and dibromo by-products.

- Traditional distillation methods are therefore limited, as thermal stress leads to decomposition and equilibrium mixtures.

- A crystallization purification method from organic solvents at low temperatures is preferred to isolate the phenacyl bromide with higher purity and yield.

- This approach minimizes loss of starting material and side reactions, enabling better control over product quality.

Mechanistic Insights and Reaction Conditions

Comparative Analysis of Preparation Methods

Summary of Research Findings

- The preparation of this compound is best achieved by bromination of the corresponding 2-fluoro-3-(trifluoromethoxy)acetophenone.

- The trifluoromethoxy group is introduced via advanced fluorination methods, including desulfurization-fluorination or electrophilic trifluoromethoxylation.

- Bromination requires careful control of temperature and reagent stoichiometry to avoid overbromination.

- Purification by crystallization at low temperature circumvents decomposition issues inherent in distillation.

- Overall, the synthetic route balances reagent accessibility, reaction control, and product stability to yield a valuable intermediate for further chemical synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.